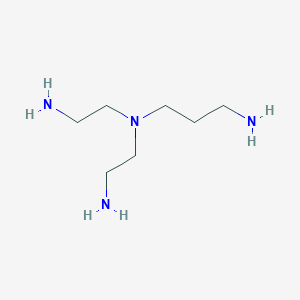

N,N-Bis(2-aminoethyl)-1,3-propanediamine

Description

Fundamental Role as a Polyamino Ligand and Building Block

The chemical reactivity of N,N-Bis(2-aminoethyl)-1,3-propanediamine is largely defined by the presence of four nitrogen atoms, which makes it an effective polyamino ligand and a multifunctional building block. The amine groups provide multiple sites for chemical reactions, allowing it to serve as a precursor in the synthesis of a wide range of derivatives.

As a ligand, it is known for its function as a chelating agent, capable of coordinating with various metal ions to form stable complexes. guidechem.com The spatial arrangement of its four nitrogen atoms allows it to bind to a metal center in a multidentate fashion, which is a critical function in coordination chemistry. This property is leveraged in processes where sequestering or transporting metal ions is necessary.

Beyond its role in coordination chemistry, the compound is a valuable building block in organic synthesis. It is utilized in the creation of polymers and has applications in the synthesis of pharmaceuticals and agricultural chemicals. guidechem.com For instance, it is a useful reagent for synthesizing novel polysuccinimide-based resins designed for the ultrahigh removal of anionic azo dyes from aqueous solutions. chemicalbook.com This highlights its role in the development of materials for environmental remediation.

Overview of Research Trajectories and Academic Significance

Academic and industrial research has explored the application of this compound in several key areas. Its structural characteristics make it a target for studies in polymer science, where it can be used as a monomer or a cross-linking agent to impart specific properties to polymeric materials. The multiple amine groups can react with other monomers to form polymers such as polyamides and polyimides.

In materials science, its use extends to the development of functional materials. Research into biomaterials and biocompatible materials includes the use of diamine monomers like this compound. tcichemicals.com Its ability to participate in polymerization makes it a component in creating high-performance materials. For example, related amide-containing diamines have been synthesized and used to create novel thermostable polyamideimides (PAIs), which exhibit excellent thermal, electrical, and mechanical properties for industrial applications. nih.gov

The academic significance of this compound is rooted in its versatility. It serves as a model compound for studying the properties of polyamines and their interactions with other chemical species. Its straightforward, yet multifunctional, structure provides a platform for developing new synthetic methodologies and designing novel materials with tailored properties.

Structural Versatility and its Implications for Material Design

The molecular structure of this compound is central to its versatility in material design. The molecule consists of a flexible seven-carbon chain with four nitrogen atoms, providing multiple reactive sites. sigmaaldrich.com This flexibility allows the molecule to adopt various conformations, which is particularly important when it acts as a chelating ligand for different metal ions.

The presence of both primary and secondary amines offers differential reactivity, which can be exploited in controlled polymerization reactions to create complex polymer architectures. The primary amines at the ends of the molecule are typically more reactive, allowing for targeted chemical modifications. This structural versatility is critical for designing materials with specific functionalities. For example, by incorporating this diamine into a polymer backbone, researchers can introduce sites for metal coordination, alter the polymer's solubility, or enhance its thermal stability.

This inherent adaptability makes this compound a valuable component in the rational design of advanced materials, from functional polymers and resins to more complex supramolecular assemblies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4741-99-5 guidechem.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₂₀N₄ guidechem.comscbt.com |

| Molecular Weight | 160.26 g/mol sigmaaldrich.comscbt.com |

| Appearance | Clear colorless to almost colorless liquid guidechem.comtcichemicals.com |

| Boiling Point | 142-145 °C at 8 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 0.96 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.494 sigmaaldrich.comsigmaaldrich.com |

Table 2: Nomenclature and Identifiers

| Type | Identifier |

|---|---|

| IUPAC Name | N'-(2-aminoethyl)-N-(2-aminoethyl)propane-1,3-diamine |

| Synonyms | 1,3-Bis(2-aminoethylamino)propane, 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine sigmaaldrich.comscbt.comtcichemicals.com |

| EC Number | 225-254-1 sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13002-64-7 |

|---|---|

Molecular Formula |

C7H20N4 |

Molecular Weight |

160.26 g/mol |

IUPAC Name |

N',N'-bis(2-aminoethyl)propane-1,3-diamine |

InChI |

InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |

InChI Key |

VHCPBLNDTKVHTI-UHFFFAOYSA-N |

SMILES |

C(CN)CN(CCN)CCN |

Canonical SMILES |

C(CN)CN(CCN)CCN |

Synonyms |

2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Bis 2 Aminoethyl 1,3 Propanediamine

Synthetic Pathways to N,N-Bis(2-aminoethyl)-1,3-propanediamine

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common laboratory-scale preparation involves the reaction of 1,3-dibromopropane with an excess of ethylenediamine (B42938). nih.gov In this synthesis, the amine groups of ethylenediamine act as nucleophiles, displacing the bromide ions from the 1,3-dibromopropane backbone. The use of excess ethylenediamine is crucial to favor the desired bis-alkylation and minimize the formation of oligomeric or polymeric side products.

Another synthetic route has been reported for a compound with the same molecular formula and weight, under a different CAS number (13002-64-7), which involves the reduction of 3-propionitrile using lithium aluminium tetrahydride in a diethyl ether solvent. lookchem.com

Derivatization Strategies for Functionalized this compound Analogues

The presence of four reactive amine groups (two primary, two secondary) allows for extensive derivatization of this compound. These derivatization strategies are fundamental to incorporating the molecule into larger, functional systems, such as polymers for biomedical applications. The primary and secondary amines can readily undergo a variety of chemical transformations, including:

Michael Addition: The amine groups can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, such as acrylamides and acrylates. This is a key strategy for creating poly(amido amine)s and other related polymers.

Reductive Amination: The primary amines can react with aldehydes, such as those generated on oxidized polysaccharides, to form Schiff bases, which are subsequently reduced to stable amine linkages.

Ring-Opening Polymerization: The amines can act as nucleophilic initiators in the ring-opening polymerization of epoxides, such as diglycidyl ethers, to form poly(amino ether)s.

Amidation/Imidization: The amine groups can react with carboxylic acids, acyl chlorides, or anhydrides to form amide or imide bonds, respectively.

These derivatization reactions underpin the utilization of this compound as a versatile monomer in polymer synthesis.

Utilization as a Monomer in Polymer Synthesis

The tetra-functional nature of this compound makes it a valuable monomer for the synthesis of specialized polymers, particularly for applications in gene delivery and smart materials. guidechem.comchemicalbook.com

This compound has been used to synthesize bioreducible poly(disulfide amine)s designed for gene delivery. sigmaaldrich.comfishersci.com These polymers are engineered to be stable in the extracellular environment but degrade in the reducing intracellular environment, facilitating the release of their genetic payload.

In one study, a polymer named poly(cystaminebisacrylamide-bis(2-aminoethyl)-1,3-propanediamine) [poly(CBA-AEPD)] was synthesized. sigmaaldrich.comfishersci.com The synthesis involved a Michael addition reaction between N,N'-cystaminebisacrylamide (CBA), which contains a disulfide bond, and this compound. The resulting poly(CBA-AEPD) was part of a family of polymers evaluated for their gene transfection efficiency. Research indicated that the transfection efficacy of these polymers is dependent on the length of the polymethylene spacers in their side chains. sigmaaldrich.comfishersci.com Polymers with shorter ethylene (B1197577) side spacers, such as poly(CBA-AEPD), demonstrated lower transfection efficacy compared to counterparts with longer propylene (B89431) side spacers. sigmaaldrich.comfishersci.com However, even with the shorter side spacer, poly(CBA-AEPD) showed relatively higher transfection efficiency than similar polymers with shorter main chain units. fishersci.com

| Polymer Name | Amine Monomer | Side Spacer Length | Main Chain Spacer Length | Relative Transfection Efficacy |

|---|---|---|---|---|

| poly(CBA-AEPD) | This compound | Ethylene [–(CH2)2–] | Propylene [–(CH2)3–] | Lower than propylene side-spacer polymers sigmaaldrich.comfishersci.com |

| poly(CBA-APPD) | Bis(3-aminopropyl)-1,3-propanediamine | Propylene [–(CH2)3–] | Propylene [–(CH2)3–] | High sigmaaldrich.comfishersci.com |

| poly(CBA-TETA) | Triethylenetetramine | Ethylene [–(CH2)2–] | Ethylene [–(CH2)2–] | Lower than poly(CBA-AEPD) sigmaaldrich.comfishersci.com |

The compound is a precursor for creating polymers that respond to reactive oxygen species (ROS), which are often upregulated in pathological environments like cancer cells. nih.gov ROS-responsive poly(amino thioketal) (PATK) has been synthesized for efficient and safe intracellular gene delivery. nih.gov

The synthetic process involves a Michael addition conjugation. First, the amine groups of N,N'-bis(2-aminoethyl)-1,3-propanediamine are protected with trifluoroacetate (TFA). This protected monomer is then polymerized with thioketal-containing cross-linkers. The final step is the deprotection of the TFA groups to yield the cationic, ROS-cleavable PATK polymer. nih.gov The thioketal linkages within the polymer backbone are stable under normal physiological conditions but are cleaved in the presence of high ROS levels, leading to the disassembly of the polymer and the release of complexed DNA. nih.gov

This compound has been explored as the oligoamine component in the synthesis of polysaccharide-based conjugates for gene delivery. guidechem.com The general synthetic method involves the oxidation of natural polysaccharides, such as dextran (B179266) or arabinogalactan, to generate aldehyde groups. These aldehydes then react with the primary amine groups of the oligoamine via reductive amination. The resulting Schiff base intermediates are reduced to stable amine conjugates using a reducing agent like sodium borohydride. guidechem.com

While a wide range of polycations were prepared using this methodology, experiments showed that conjugates made specifically with this compound did not yield transfectivity in the cell lines tested. guidechem.com This highlights the critical role that the specific structure of the oligoamine plays in the ultimate biological activity of the final polymer conjugate. guidechem.com

Poly(amino ether)s are a class of polymers often synthesized for screening in gene delivery and other biomedical applications. These libraries are typically generated through the ring-opening polymerization of a diglycidyl ether monomer by a library of different amine monomers. nih.gov This parallel synthesis approach allows for the rapid creation of a diverse set of polymers whose properties can be screened and optimized.

The synthesis involves reacting various oligoamines with diglycidyl ethers, such as neopentyl glycol diglycidyl ether (NPGDE) or 1,4-butanediol diglycidyl ether (1,4C), to produce a library of poly(amino ether)s. nih.gov While this method has been used to successfully identify lead polymers for transgene delivery from a range of amine monomers, the specific inclusion of this compound in such a library was not detailed in the available research. nih.gov However, its structural similarity to other effective polyamines suggests it as a potential candidate for future library syntheses.

Application in Macrocyclic and Supramolecular Framework Synthesis

The strategic placement of nitrogen atoms within the this compound backbone makes it an ideal precursor for constructing macrocyclic frameworks. These frameworks are of significant interest due to their ability to encapsulate ions and small molecules, a key feature in supramolecular chemistry.

A review of scientific literature did not yield specific examples of the use of this compound in the templated assembly of azacyclam derivatives.

This compound is utilized in the synthesis of macrocyclic polyamines through multi-step condensation reactions. A notable method involves an initial reaction with a dicarbonyl compound, such as butanedione, to form a protected intermediate, which then undergoes cyclization with a dihaloalkane.

This process begins with the reaction of N,N'-bis(2-aminoethyl)-1,3-propanediamine with butanedione in acetonitrile (CH3CN). This step forms a tricyclic bis-aminal, which effectively protects the amine groups and pre-organizes the molecule for the subsequent cyclization step. sigmaaldrich.comresearchgate.net The resulting bis-aminal is then reacted with a dibromo-derivative, such as 1,2-dibromoethane or 1,3-dibromopropane, also in acetonitrile. This reaction yields the protected macrocycle in good yields. sigmaaldrich.comresearchgate.net The final macrocyclic polyamine can be obtained after a deprotection step. This synthetic route provides an effective method for creating specific cavity sizes within the macrocycle by choosing the appropriate dihaloalkane.

| Reactant 1 | Reactant 2 | Intermediate Product | Reactant 3 | Final Product Type | Solvent | Reported Yield |

|---|---|---|---|---|---|---|

| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | Butanedione | Tricyclic bis-aminal | 1,2-dibromoethane or 1,3-dibromopropane | Protected Macrocycle | CH3CN | Good |

A review of the available scientific literature did not provide specific examples of the formation of hexadentate Schiff base ligands derived directly from the condensation of this compound with an aldehyde or ketone. While the tetraamine structure theoretically allows for the formation of such ligands, specific documented instances of this synthesis could not be identified.

Coordination Chemistry of N,n Bis 2 Aminoethyl 1,3 Propanediamine and Its Metal Complexes

Ligand Behavior and Coordination Modes

N,N-Bis(2-aminoethyl)-1,3-propanediamine (H₂NCH₂CH₂NH(CH₂)₃NHCH₂CH₂NH₂) is a tetraamine ligand with four nitrogen donor atoms, comprising two primary and two secondary amines. sigmaaldrich.com This structure allows it to act as a versatile chelating agent, capable of coordinating to metal centers in different ways depending on the steric and electronic requirements of the metal ion and the reaction conditions.

While the ligand possesses four nitrogen atoms, its coordination behavior is not always tetradentate. A closely related ligand, N-(2-aminoethyl)-1,3-propanediamine, which has three nitrogen donors, commonly acts as a tridentate ligand, forming three coordination bonds with a single central metal atom. orientjchem.org This suggests that this compound can also exhibit tridentate coordination, potentially leaving one of the aminoethyl arms uncoordinated.

However, the presence of four donor sites allows for the possibility of acting as a tetradentate or even a hexadentate bridging ligand between two metal centers, although the latter is less common. The flexibility of the propylene (B89431) and ethylene (B1197577) bridges between the nitrogen atoms enables the ligand to wrap around a metal ion to satisfy its coordination sphere. The specific coordination mode adopted is highly dependent on the metal ion's preferred geometry and coordination number.

This compound readily forms stable complexes with a variety of transition metal ions. The stoichiometry of these complexes is influenced by the coordination mode of the ligand and the charge of the metal ion.

For instance, in a study of a similar tridentate ligand, N-(2-aminoethyl)-1,3-propanediamine, with Zinc(II), a 1:2 metal-to-ligand stoichiometry was observed, resulting in the complex mer-R,S-ZnL₂₂. orientjchem.org In this complex, two tridentate ligands coordinate to a single zinc atom, fulfilling its coordination sphere. orientjchem.org It is plausible that this compound could form analogous 1:1 or 1:2 complexes with divalent metal ions, depending on whether it acts as a tetradentate or bidentate/tridentate ligand, respectively.

Studies on related Schiff base complexes derived from 1,3-propanediamine with Cu(II), Ni(II), and Co(II) also typically show 1:1 or 2:2 metal-to-ligand ratios, leading to mononuclear, dinuclear, or polynuclear structures. chemijournal.combit.edu.cn The formation of complexes with trivalent ions like Rh(III) and Co(III) would involve different stoichiometric considerations to balance the charge, often resulting in cationic complex species.

| Metal Ion | Ligand | Observed Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Zn(II) | N-(2-aminoethyl)-1,3-propanediamine | 1:2 | orientjchem.org |

| Cu(II) | N,N'-bis(5-fluorosalicylidene)-1,3-propanediamine | 2:2 | bit.edu.cn |

| Ni(II) | N,N'-bis(3-aminopropyl)-1,3-propanediamine | 1:1 | researchgate.net |

Structural Elucidation of Metal-N,N-Bis(2-aminoethyl)-1,3-propanediamine Complexes

The precise arrangement of atoms within these metal complexes is determined through various analytical techniques, with single-crystal X-ray diffraction providing the most definitive structural information.

Single-crystal X-ray diffraction studies on complexes of similar ligands provide valuable insights into the likely structures formed by this compound. For the mer-R,S-ZnL₂₂ complex with the tridentate N-(2-aminoethyl)-1,3-propanediamine, the zinc atom is six-coordinate with a distorted octahedral geometry. orientjchem.org The coordination sphere is comprised of four nitrogen atoms from the NH₂ groups and two nitrogen atoms from the NH groups of the two ligands. orientjchem.org

In a nickel(II) complex with a tetradentate Schiff base derived from 1,3-propanediamine, the nickel atom was found to have a distorted square planar geometry. chemijournal.com Similarly, copper(II) complexes with related Schiff base ligands have been shown to adopt square pyramidal coordination. bit.edu.cn These findings suggest that complexes of this compound are likely to exhibit octahedral or square planar/pyramidal geometries depending on the metal ion and the presence of other coordinating anions or solvent molecules.

| Parameter | Value for mer-R,S-Zn(N-(2-aminoethyl)-1,3-propanediamine)₂₂ |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Cd–N (NH₂) Bond Lengths (Å) | 2.152(5)–2.217(4) |

| Cd–N (NH) Bond Lengths (Å) | 2.202(7)–2.206(4) |

Data from Hakimi et al. orientjchem.org

UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure and coordination geometry of transition metal complexes. The d-d electronic transitions observed in the visible region of the spectrum are characteristic of the metal ion and its coordination environment. For instance, Ni(II) complexes with related Schiff base ligands exhibit d-d transitions around 580 nm, indicative of an octahedral geometry, while Cu(II) complexes show transitions around 620 nm, suggesting a distorted square planar geometry. chemijournal.com

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and high-spin Fe(II). The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can be used to determine the principal values of the g-tensor and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the donor atoms. ethz.ch For Cu(II) complexes, an axial EPR spectrum with g|| > g⊥ is typically observed for elongated octahedral or square planar geometries. ethz.ch

Magnetic Properties and Spin State Phenomena

The magnetic properties of this compound complexes are determined by the number of unpaired d-electrons on the central metal ion. Complexes of metal ions like Zn(II) (d¹⁰) and Cd(II) (d¹⁰) are diamagnetic, while those of Mn(II) (d⁵), Fe(II) (d⁶), Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹) are typically paramagnetic.

The measured magnetic moment can provide insights into the spin state and sometimes the geometry of the complex. For example, Fe(II) complexes can be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the ligand field strength. In an octahedral field, strong-field ligands like polyamines can lead to a low-spin state. The magnetic properties of a dinuclear oxalato-bridged Ni(II) compound of N,N'-bis(2-aminoethyl)-1,3-propanediamine have been investigated, indicating the potential for interesting magnetic exchange interactions in polynuclear complexes.

Cobalt(III) complexes are generally low-spin (d⁶) and diamagnetic in an octahedral environment. However, changes in the coordination sphere can sometimes induce spin-state changes. nih.gov The study of the magnetic properties of these complexes provides fundamental information on their electronic structure and bonding.

Investigation of Spin Crossover (SCO) Behavior in Iron(II) Complexes

The phenomenon of spin crossover (SCO) is a significant area of research in coordination chemistry, representing a form of molecular bistability where a metal complex can switch between two different electronic spin states, typically a low-spin (LS) and a high-spin (HS) state. rsc.orgnih.gov This transition can be initiated by external stimuli such as temperature, pressure, or light irradiation. nih.gov Iron(II) complexes, with their d6 electron configuration, are particularly well-studied for their propensity to exhibit SCO behavior, switching between the diamagnetic LS (S=0) state and the paramagnetic HS (S=2) state. nih.gov

The ligand field strength, molecular geometry, and intermolecular interactions are critical factors that govern the SCO phenomenon. rsc.org Schiff base ligands, which are readily synthesized and can be sterically and electronically tuned, are frequently used to create SCO-active iron(II) complexes. rsc.org The this compound ligand, with its multiple nitrogen donor atoms, can form stable octahedral complexes with iron(II), creating a ligand field environment conducive to spin crossover.

The transition between the LS and HS states involves significant changes in the metal-ligand bond lengths. In the HS state, the anti-bonding eg orbitals are occupied, leading to longer Fe-N bond distances compared to the LS state. This structural change is a key characteristic of SCO complexes. doaj.orgresearchgate.net The transition temperature (T1/2) at which the populations of the LS and HS states are equal is a crucial parameter for characterizing SCO compounds. Cooperativity between molecules in the crystal lattice can lead to abrupt spin transitions with thermal hysteresis, a property desirable for applications in molecular switches and data storage. nih.govrsc.org

Table 1: Typical Parameters for Iron(II) Spin Crossover Complexes

| Parameter | Low-Spin (LS) State | High-Spin (HS) State |

|---|---|---|

| Spin State (S) | 0 | 2 |

| Magnetic Moment (µeff) | ~0 µB (Diamagnetic) | ~4.9-5.5 µB (Paramagnetic) |

| Fe-N Bond Length | Shorter (~1.95 - 2.05 Å) | Longer (~2.15 - 2.25 Å) |

| Molecular Volume | Smaller | Larger |

| Color | Often intensely colored (e.g., red, violet) | Often less colored (e.g., yellow, colorless) |

Analysis of Magnetic Coupling in Dinuclear Transition Metal Complexes

The ligand this compound can act as a bridging ligand or as part of a larger ligand scaffold that facilitates the formation of dinuclear complexes. In such structures, additional bridging groups like hydroxo, oxo, or phenoxo moieties are often present and play a crucial role in mediating the magnetic exchange. The strength and sign of the magnetic coupling are highly dependent on the geometry of the bridging unit, particularly the metal-bridge-metal angle. For instance, in bis(µ-phenoxido)dicopper(II) complexes, the Cu-O-Cu bridging angle is a key determinant of the magnetic behavior. acs.org

The magnetic properties of these complexes are typically studied by measuring the magnetic susceptibility as a function of temperature. The data is then fitted to a theoretical model based on the spin Hamiltonian, H = -2J(S1·S2), where J is the magnetic exchange coupling constant. A negative J value indicates antiferromagnetic coupling, while a positive J value signifies ferromagnetic coupling. Strong antiferromagnetic interactions have been observed in various dinuclear copper(II) complexes. mdpi.combohrium.com

Table 2: Relationship Between Structural Parameters and Magnetic Coupling in Dinuclear Copper(II) Complexes

| Bridging Ligand Type | Metal-Bridge-Metal Angle (°) | Typical J Value (cm-1) | Type of Coupling |

|---|---|---|---|

| Hydroxo | < 104 | > 0 | Ferromagnetic |

| Hydroxo | > 104 | < 0 | Antiferromagnetic |

| Phenoxido | ~95 - 100 | Varies | Can be F or AF |

| Dicyanamide (double bridge) | N/A | < 0 (e.g., -20 to -24) | Antiferromagnetic nih.gov |

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions

Determination of Dissociation Constants (pKa) and Protonation Thermodynamics

The basicity of a polyamine ligand like this compound is a fundamental property that influences its interaction with metal ions. This basicity is quantified by the acid dissociation constants (pKa) of its conjugate acid. Since the ligand has multiple amine groups, it undergoes stepwise protonation, and each step is associated with a specific pKa value. These values can be determined experimentally, most commonly through potentiometric titration. acs.org

The dissociation constants are temperature-dependent, and by measuring them at different temperatures, key thermodynamic parameters for the protonation process can be calculated using the van't Hoff equation. researchgate.netacs.org These parameters include the standard enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°). A positive enthalpy change indicates that the dissociation is an endothermic process. ekb.eg The entropy change reflects the change in disorder during the protonation/deprotonation equilibrium. This thermodynamic data is crucial for understanding the ligand's behavior in solution and its pH-dependent coordination capabilities. researchgate.net

For a related compound, N-(2-aminoethyl)-1,3-propanediamine, experimental pKa values have been determined over a range of temperatures. researchgate.net This data allows for the calculation of the thermodynamic properties associated with its protonation steps.

Table 3: Example pKa Values and Thermodynamic Data for Protonation of an Aliphatic Polyamine at 298.15 K

| Protonation Step | pKa | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| LH+ ⇌ L + H+ | 10.5 | 60.0 | 45.0 | -50.3 |

| LH22+ ⇌ LH+ + H+ | 9.8 | 56.0 | 48.0 | -26.8 |

| LH33+ ⇌ LH22+ + H+ | 7.5 | 42.8 | 39.0 | -12.7 |

| LH44+ ⇌ LH33+ + H+ | 4.8 | 27.4 | 25.0 | -8.1 |

Stability Constant Measurements of Polyamine-Metal Complexes

Calorimetric measurements can be used to determine the heats of formation (enthalpy change, ΔH°) for these complexes. rsc.org This data, combined with the stability constants (which can be used to calculate the Gibbs free energy change, ΔG° = -RTlnK), allows for the determination of the entropy change (ΔS°) for the complexation reaction.

Table 4: Thermodynamic Data for Metal Complex Formation with 3,7-diazanonane-1,9-diamine (2,3,2-tet) at 298.15 K

| Metal Ion | log K1 | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Ni(II) | 14.3 | -81.6 | -65.7 | 53 |

| Cu(II) | 20.9 | -119.3 | -103.8 | 52 |

| Zn(II) | 12.0 | -68.5 | -53.6 | 50 |

Data derived from literature values. rsc.org

Advanced Research Applications of N,n Bis 2 Aminoethyl 1,3 Propanediamine Derived Materials

Catalysis and Inorganic Materials Science

N,N-Bis(2-aminoethyl)-1,3-propanediamine and its derivatives are versatile building blocks in the fields of catalysis and inorganic materials science. Their flexible tetradentate nature and ability to coordinate with various metal centers make them suitable for a range of applications, from the synthesis of microporous materials to their use in catalytic processes.

Role as Structure-Directing Agents (SDAs) in Zeolite and Zeotype Synthesis (e.g., SAPO-34, SAPO-18)

Organic molecules, particularly amines and quaternary ammonium (B1175870) salts, play a crucial role as structure-directing agents (SDAs) or templates in the hydrothermal synthesis of zeolites and zeotypes. 185.55.224 These organic molecules guide the organization of inorganic precursors (such as silica, alumina, and phosphate) to form specific crystalline microporous structures. 185.55.224 The size, shape, charge distribution, and flexibility of the SDA molecule are critical factors that determine the final topology of the molecular sieve. 185.55.224

A wide variety of amines have been investigated for the synthesis of silicoaluminophosphate (SAPO) molecular sieves like SAPO-34 and SAPO-18, which are of significant industrial interest, particularly in the methanol-to-olefins (MTO) process. 185.55.224dicp.ac.cn While common templates for SAPO-34 synthesis include tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), diethylamine (B46881) (DEA), and morpholine, research has explored the use of a diverse array of other amines to tune the properties of the final material. 185.55.224dicp.ac.cn

The effectiveness of an amine as an SDA is influenced by several key factors:

| Factor | Influence on Zeolite Synthesis |

| Size and Shape | The geometry of the amine molecule must be compatible with the cages and channels of the target zeolite structure. |

| Alkalinity (pKa) | The basicity of the amine affects the pH of the synthesis gel, which in turn influences the solubility of the inorganic species and the crystallization kinetics. |

| Flexibility | Conformational flexibility allows the SDA to adopt an energetically favorable orientation within the forming zeolite framework. |

| Charge Distribution | The location and density of the positive charge on the protonated amine influence the interaction with the negatively charged inorganic framework. |

While specific studies detailing the use of this compound as the primary SDA for SAPO-34 or SAPO-18 are not extensively documented in publicly available literature, its molecular structure suggests potential applicability. As a linear, flexible polyamine, it can be protonated at multiple nitrogen sites, offering a range of charge densities and conformations. This versatility could, in principle, allow it to direct the formation of various cage-like structures found in zeotypes. The synthesis of SAPO-34, for instance, has been successfully achieved using various combinations of SDAs to control crystal morphology and properties. researchgate.net The exploration of novel amines like this compound continues to be an active area of research to discover more cost-effective and efficient routes to commercially important zeolites. 185.55.224

Performance in Selective Catalytic Reduction (SCR) Processes

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) is a critical technology for controlling emissions from stationary and mobile sources. Zeolites, particularly those with the CHA structure like SAPO-34 and the copper-exchanged aluminosilicate (B74896) SSZ-13, are state-of-the-art catalysts for this process. jlu.edu.cn The performance of these catalysts is highly dependent on their structure, acidity, and the nature of the active metal sites.

The synthesis of these specialized zeolites often requires specific organic structure-directing agents. jlu.edu.cn While a variety of amines have been utilized for preparing SAPO-34, the direct application of this compound or its derivatives in SCR catalyst formulations is not a widely reported area of research. The focus in SCR catalysis is typically on the final properties of the inorganic zeolite framework and the exchanged metal ions, rather than on residual organic templates. However, the choice of SDA during synthesis can indirectly influence these crucial properties, such as silicon distribution and crystal size, which in turn affect the catalytic performance and durability in SCR applications. jlu.edu.cn

Biomimetic and Bio-Inspired Systems

The ability of this compound to form stable complexes with a variety of transition metal ions makes it a valuable ligand in the development of biomimetic and bio-inspired systems. These synthetic complexes aim to replicate the structure and function of active sites in metalloenzymes, providing insights into biological mechanisms and serving as catalysts for chemical transformations. yale.edursc.org

Models for Biological Metal Centers and Pathways

Metalloenzymes perform a vast array of critical biological functions, from oxygen transport (hemoglobin) to redox catalysis (cytochromes, peroxidases). yale.edu The active sites of these enzymes consist of a metal ion coordinated by a specific arrangement of amino acid residues. Synthetic ligands like this compound can mimic the coordination environment provided by the protein backbone. yale.edu

By forming complexes with metals such as copper, zinc, iron, and cobalt, this polyamine ligand can create structural and functional models of metalloenzyme active sites. For example, its tetradentate N4 donor set can replicate the coordination environments found in copper-containing enzymes. The study of these synthetic analogues allows researchers to investigate:

Spectroscopic Properties: Comparing the spectroscopic signatures (e.g., UV-Vis, EPR) of the model complex with the native enzyme to validate the structural model.

Redox Potentials: Tuning the electronic properties of the metal center to understand how the protein environment influences its reactivity.

Reaction Mechanisms: Studying the reactivity of the model complex with small molecules (e.g., O2, H2O2) to elucidate biological reaction pathways in a simplified, controlled environment. yale.edu

The flexibility of the propylene (B89431) and ethylene (B1197577) linkages in this compound allows it to accommodate the preferred coordination geometries of different metal ions, making it a versatile platform for modeling a range of biological metal centers.

Interactions with Biomolecules and Substrates

This compound and its metal complexes can interact with various biomolecules and substrates, a property that is exploited in biochemical and molecular biology research. A notable example is its use as a high-affinity chelator for copper(II) ions. alkalisci.com

This strong chelating ability has been utilized to study copper homeostasis in biological systems. For instance, it was used to investigate the regulation of the gene encoding for the periplasmic superoxide (B77818) dismutase in Escherichia coli in response to copper availability. alkalisci.com By sequestering copper, the compound can induce a state of cellular copper deficiency, allowing researchers to observe the resulting changes in gene expression and enzyme activity. In a human promyelocytic leukemia cell line (HL-60), this compound was shown to inhibit mitochondrial cytochrome c oxidase by inducing cellular copper deficiency. alkalisci.com

These studies highlight how the specific interaction of this compound with a biologically relevant substrate (copper ions) can be a powerful tool for probing the function and regulation of metalloproteins and related biological pathways.

Gene Delivery Systems and Nucleic Acid Interactions

Polyamines are a class of organic cations that are essential for many biological processes, including cell proliferation and differentiation. nih.gov Their positive charges at physiological pH allow them to interact strongly with negatively charged macromolecules like DNA and RNA. nih.gov This fundamental electrostatic interaction is the basis for their application in non-viral gene delivery systems. The goal of these systems is to condense and protect DNA, facilitating its transport across the cell membrane.

Synthetic polyamines derived from or structurally related to this compound are explored for their potential in gene delivery. The primary amine groups can be protonated, leading to a high positive charge density that enables the molecule to:

Condense DNA: The electrostatic attraction between the protonated polyamine and the phosphate (B84403) backbone of DNA neutralizes the negative charges, allowing the DNA to condense into compact nanoparticles. This condensation is crucial for packaging the genetic material and protecting it from degradation by nucleases. nih.gov

Facilitate Cellular Uptake: The resulting positively charged nanoparticles can interact with the negatively charged proteoglycans on the cell surface, promoting cellular uptake through endocytosis.

Polymeric Vectors for DNA/Plasmid Complexation

The primary application of this compound in gene delivery is as a component of cationic polymers. These polymers are designed to electrostatically interact with the negatively charged phosphate backbone of DNA or plasmid DNA, leading to the spontaneous formation of nanoparticle complexes known as polyplexes. nih.gov This process is a thermodynamically favored event driven by the removal of small counterions from both the cationic polymer and the DNA. nih.gov

The formation of these polyplexes results in the condensation and compaction of the DNA molecule. nih.gov This condensation is a critical step, as it protects the genetic material from degradation by cytoplasmic nucleases, a significant barrier to successful gene delivery. nih.gov Furthermore, the compacted state of the DNA within the polyplex can enhance its mobility within the cytosol. nih.gov

Researchers have synthesized various polymeric conjugates by grafting this compound onto polysaccharide backbones. nih.gov The resulting conjugates are typically soluble in water and mixtures of water with organic solvents like alcohols, DMF, and DMSO. nih.gov The nitrogen content and molecular weight of these polymers can be controlled during synthesis, influencing their DNA complexation capabilities. nih.gov The table below summarizes the characteristics of such a polymer system.

| Property | Value/Description | Reference |

| Oligoamine Used | This compound | nih.gov |

| Polymer Backbone | Polysaccharide (e.g., Dextran) | nih.gov |

| Complex Formation | Spontaneous self-assembly with DNA | nih.gov |

| Driving Force | Electrostatic interactions, thermodynamically favored | nih.gov |

| Result of Complexation | DNA condensation and protection from nuclease degradation | nih.gov |

| Average Molecular Weight | ~8,000 ± 2,000 Da | nih.gov |

| Nitrogen Content (%) | 2.5 - 12% | nih.gov |

This table illustrates the general properties of polymeric vectors derived from this compound for DNA complexation.

Structure-Activity Relationships in Transfection Efficacy

In studies comparing various oligoamines grafted onto a dextran (B179266) backbone, a clear structure-activity relationship emerged. nih.gov Conjugates based on the naturally occurring polyamine spermine (B22157) were found to efficiently transfect cells in culture, with efficacy similar to positive controls. nih.gov However, when spermine was replaced with synthetic analogues, including this compound, a significant decrease in transfection efficiency was observed, resulting in low to negligible gene expression. nih.gov

This disparity in performance highlights the importance of the specific molecular architecture of the polyamine. The precise spacing of the amine groups in spermine appears to be optimal for the multiple interactions required for successful gene delivery, which include not only DNA condensation but also endosomal escape and eventual DNA release. The structural variation in this compound, compared to spermine, negatively impacts one or more of these critical steps, leading to poor transfection outcomes.

| Polyamine Component | Relative Transfection Efficacy | Reference |

| Spermine | Efficient | nih.gov |

| Spermidine | Drastic Decrease | nih.gov |

| This compound | Low to Negligible | nih.gov |

| N,N-Bis(3-aminopropyl)-1,3-propanediamine | Low to Negligible | nih.gov |

| N,N-Bis(3-aminopropyl)-1,2-ethanediamine | Low to Negligible | nih.gov |

This table compares the transfection efficacy of dextran conjugates based on different polyamine structures.

Intracellular Degradation and Release Mechanisms

For a gene vector to be successful, it must not only protect and deliver its genetic cargo into the cell but also release it in a usable form within the appropriate cellular compartment. The processes of intracellular degradation and subsequent DNA release are therefore critical determinants of transfection efficiency.

One of the crucial steps for efficient gene delivery is the release of DNA from the nanoparticle into the cytosol. nih.gov This process is essentially the reverse of the initial complexation reaction. It is hypothesized that inside the cell, the cationic polymer can interact with cellular polyanions, leading to an exchange reaction that frees the plasmid DNA. nih.gov For polymers that bind DNA very tightly, this release can be inefficient, hindering gene expression. nih.gov Conversely, polymers with lower DNA binding constants, such as certain poly(β-amino esters), are expected to facilitate easier DNA release. nih.gov

Computational and Theoretical Investigations of N,n Bis 2 Aminoethyl 1,3 Propanediamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computational investigations of transition metal complexes due to its favorable balance of accuracy and computational cost. rsc.orgrevistabionatura.com It is widely used to predict the geometries, electronic structures, and various chemical parameters of ligands and their complexes. revistabionatura.com

DFT calculations are instrumental in determining the optimized ground-state geometries of N,N-Bis(2-aminoethyl)-1,3-propanediamine and its coordination compounds. These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For metal complexes, DFT can accurately model the coordination sphere around the central metal ion. For instance, studies on related Schiff base complexes derived from 1,3-propanediamine have used DFT to establish the coordination geometry, which is often a distorted square planar or square pyramidal arrangement. researchgate.netresearchgate.net

The electronic structure is primarily analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. revistabionatura.comresearchgate.net In complexes, these orbitals are often localized on the metal, the ligand, or a combination of both, and their analysis reveals the nature of metal-ligand bonding and potential charge transfer interactions. semanticscholar.org

Below is a representative table illustrating typical geometric parameters that can be obtained from DFT optimization of a metal complex with a polyamine ligand.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| Metal-N (Amine) Bond Length | 2.1 - 2.3 Å | The distance between the central metal ion and a coordinating nitrogen atom. |

| N-Metal-N Bite Angle (5-membered ring) | ~80-85° | The angle formed by two nitrogen donors and the metal in an ethylenediamine-like chelate ring. |

| N-Metal-N Bite Angle (6-membered ring) | ~88-93° | The angle formed by two nitrogen donors and the metal in a propanediamine-like chelate ring. |

| C-C Bond Length | 1.52 - 1.55 Å | Standard single bond length between carbon atoms in the ligand backbone. |

| C-N Bond Length | 1.47 - 1.49 Å | Standard single bond length between carbon and nitrogen atoms in the ligand. |

From the HOMO and LUMO energy values obtained via DFT, several key quantum chemical parameters can be calculated to describe the global reactivity of a molecule. These parameters provide a quantitative basis for understanding its chemical behavior.

Ionization Potential (IP): Approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): Approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself, calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer, calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

The following table summarizes these parameters and their significance.

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. |

| Chemical Softness (S) | 1 / (ELUMO - EHOMO) | A measure of the molecule's polarizability. |

Prediction of Protonation States and Thermodynamic Properties

The this compound ligand has four nitrogen atoms, each of which can be protonated. The specific protonation state is highly dependent on the pH of the solution. Computational methods can predict the pKa values associated with these protonation steps. Experimentally, these values are often determined by potentiometric titration, and the data can be analyzed with computer programs to determine the protonation constants (log K). nih.gov

For example, a study on the related N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine ligand identified three distinct protonation constants corresponding to the deprotonation of the imine nitrogen and two phenolic groups. nih.gov A similar approach for this compound would be expected to yield four protonation constants. These constants are crucial for understanding which species exists at a given pH, which in turn affects its coordination chemistry and biological interactions.

Thermodynamic properties, such as the stability constants of metal complexes, can also be investigated. These constants quantify the affinity of the ligand for a particular metal ion in solution. Both experimental techniques and computational models are used to determine these values, providing insight into the strength and stability of the resulting coordination compounds. nih.gov

Conformational Analysis of Coordinated Polyamine Ligands

When this compound coordinates to a metal center, it forms a series of chelate rings. This ligand typically forms two five-membered rings (from the ethylenediamine (B42938) fragments) and one six-membered ring (from the 1,3-propanediamine fragment). The flexibility of the ligand backbone, particularly the central propane-1,3-diamine unit, allows for various conformations.

The six-membered chelate ring can adopt several conformations, such as the stable chair form, or less stable forms like the boat or twist-boat. researchgate.netorientjchem.org For instance, structural studies of nickel(II) complexes with ligands containing a 1,3-diaminopropane (B46017) backbone have identified a symmetric boat conformation for the six-membered ring. researchgate.net

Furthermore, when the ligand coordinates in a tetradentate fashion to an octahedral metal center, it can adopt different topological arrangements, known as isomers. For a linear tetradentate ligand like this, the coordinating atoms can wrap around the metal in a planar fashion or arrange themselves in a non-planar way, leading to different geometric isomers. A study of a zinc complex with the related tridentate ligand N-(2-aminoethyl)-1,3-propanediamine confirmed a mer (meridional) conformation, where the three donor atoms occupy one face of the octahedron. orientjchem.org

Simulation of Spectroscopic and Magnetic Observables

Computational methods are highly effective at simulating and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) spectra of molecules. semanticscholar.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally to specific electronic transitions, such as d-d transitions localized on the metal, or ligand-to-metal charge transfer (LMCT) bands. semanticscholar.org

Vibrational spectra (Infrared and Raman) can also be simulated. DFT calculations can predict the vibrational frequencies and intensities of a molecule. orientjchem.org Comparing the calculated spectrum to the experimental one aids in assigning specific vibrational modes to observed peaks, such as M-N (metal-nitrogen) stretching vibrations or the bending modes of the ligand's alkyl chains. orientjchem.org

For complexes with paramagnetic metal centers (e.g., Cu(II), Mn(II), certain Fe(II)/Fe(III) states), computational chemistry can be used to predict magnetic properties. nih.gov Methods exist to calculate parameters for Electron Paramagnetic Resonance (EPR) spectroscopy, such as g-tensors and hyperfine coupling constants. Furthermore, advanced calculations can model magnetic susceptibility and investigate phenomena like slow magnetic relaxation, which is of interest in the field of single-molecule magnets. rsc.orgmdpi.com

The following table shows an example of how theoretical TD-DFT calculations are compared with experimental UV-Vis data for a transition metal complex.

| Complex Type | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment |

|---|---|---|---|

| Ni(II) Complex | 540 | 540 | d-d transition |

| Ni(II) Complex | 463 | 463 | d-d transition |

| Cu(II) Complex | 750 | 752 | Ligand-to-Metal Charge Transfer (LMCT) |

| Cu(II) Complex | 450 | 446 | d-d transition |

Data are representative, based on findings for similar complexes. semanticscholar.org

Analytical and Characterization Methodologies for N,n Bis 2 Aminoethyl 1,3 Propanediamine Based Systems

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy is a cornerstone in the analysis of N,N-Bis(2-aminoethyl)-1,3-propanediamine, providing unambiguous structural confirmation and information on its coordination behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ⁵⁹Co NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. ¹H-NMR and ¹³C-NMR spectra offer detailed information about the hydrogen and carbon environments within the molecule, respectively.

¹H-NMR and ¹³C-NMR: The proton NMR spectrum of the free ligand is expected to show distinct signals for the different methylene groups in its aliphatic backbone. The protons of the aminic groups (-NH and -NH₂) also give characteristic signals. Similarly, the ¹³C-NMR spectrum would display a unique signal for each chemically distinct carbon atom. Upon coordination to a metal ion, significant changes in the chemical shifts of these signals are observed, providing evidence of complex formation and insights into the coordination mode.

| Technique | Typical Application | Expected Observations for this compound |

| ¹H-NMR | Structural elucidation of the ligand. | Multiple signals in the aliphatic region (approx. 1.5-3.0 ppm) corresponding to the different -CH₂- groups. Signals for -NH and -NH₂ protons. |

| ¹³C-NMR | Confirmation of the carbon backbone. | Distinct signals for each of the chemically non-equivalent carbon atoms in the ethyl and propyl chains. |

| ⁵⁹Co NMR | Probing the coordination environment in Cobalt(III) complexes. | A single resonance with a chemical shift highly dependent on the symmetry and nature of the atoms coordinated to the cobalt center. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of its chemical bonds. Key vibrational modes include the stretching and bending of N-H bonds in the primary and secondary amine groups, as well as C-H and C-N bond stretching. Changes in the positions and intensities of these bands upon metal coordination can confirm the involvement of the amine groups in binding to the metal center.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance |

| N-H Stretch (Amine) | 3300 - 3500 | Indicates the presence of primary (-NH₂) and secondary (-NH) amine groups. Often appears as multiple peaks. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Confirms the presence of the methylene (-CH₂-) groups in the molecule's backbone. |

| N-H Bend (Amine) | 1590 - 1650 | Bending vibration of the N-H bonds, characteristic of amine groups. |

| C-N Stretch | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bonds. |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and confirming the composition of its metal complexes.

Electron Ionization (EI-MS): For the free ligand, electron ionization can be used. The resulting mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.26 g/mol ) nist.gov. The spectrum also displays a characteristic fragmentation pattern resulting from the cleavage of C-C and C-N bonds, which can be used to confirm the structure. The NIST Chemistry WebBook provides mass spectral data for this compound, showing significant fragments that arise from alpha-cleavage typical of amines nist.gov.

Electrospray Ionization (ESI-MS): ESI-MS is particularly well-suited for analyzing non-volatile and thermally sensitive compounds, such as metal complexes of this compound. This soft ionization technique allows the detection of intact complex ions directly from solution. The analysis of metal–ligand complexes by ESI-MS can confirm the stoichiometry of the complex, often observed as ions like [M + L]ⁿ⁺ or [M + H]⁺ where 'L' is the ligand and 'M' is the metal researchgate.netfishersci.com. The isotopic pattern of the peaks in the mass spectrum can be used to identify the specific metal present in the complex researchgate.netfishersci.com. Tandem mass spectrometry (MS/MS) can further be used to fragment the complex ion, often leading to the release of a free metal ion, which provides definitive identification researchgate.netsigmaaldrich.com.

Chromatographic and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing polymers synthesized from it.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for isolating it from reaction mixtures. A reverse-phase (RP) HPLC method can be effectively employed for its analysis. Such a method is scalable and can be adapted for preparative separation to isolate impurities chemicalbook.com.

| Parameter | Description |

| Stationary Phase | A reverse-phase column, such as Newcrom R1, is suitable for this polar amine chemicalbook.com. |

| Mobile Phase | A mixture of an organic solvent like acetonitrile (MeCN) and water, with an acid additive chemicalbook.com. |

| Buffer | Phosphoric acid can be used. For applications compatible with mass spectrometry (LC-MS), formic acid is a suitable replacement chemicalbook.com. |

| Detection | UV detection or mass spectrometry can be used. |

| Application | Purity analysis, impurity isolation, and pharmacokinetic studies chemicalbook.com. |

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

This compound serves as a valuable monomer in the synthesis of various polymers, such as polyamides and epoxy resins, due to its multiple amine functionalities guidechem.com. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to characterize the molecular weight distribution of these resulting polymers.

GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. This allows for the determination of crucial parameters that define the polymer's properties.

| Parameter | Symbol | Information Provided |

| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₙ | An average that gives more weight to heavier molecules. It is more sensitive to the presence of high molecular weight species. |

| Polydispersity Index (PDI) | Mₙ / Mₙ | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. |

The analysis of amine-containing polymers by GPC can sometimes be challenging due to potential interactions between the basic amine groups and the column's stationary phase. This can be mitigated by derivatizing the amine groups or by using specialized columns and mobile phases designed for polyamines.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of this compound-based systems. By monitoring the physical and chemical properties of a substance as a function of temperature, these methods offer insights into the material's composition, structure, and thermal resilience.

Thermogravimetry (TG)

Thermogravimetry is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis is crucial for determining the thermal stability, decomposition pathways, and composition of coordination complexes.

In the study of metal complexes, TG curves provide quantitative information about the loss of volatile components, such as water or coordinated solvent molecules, and the subsequent decomposition of the organic ligand. The decomposition of copper(II) complexes, for instance, often proceeds in multiple steps. The final residue at the end of the analysis is typically the most stable metal oxide, which confirms the metallic content of the complex. mdpi.com

The thermal decomposition of copper complexes with ligands similar to this compound has been shown to occur in distinct stages. For example, a complex might first lose coordinated water molecules at lower temperatures, followed by the decomposition of the organic moiety at higher temperatures. mdpi.com The decomposition temperatures are indicative of the thermal stability of the complexes; for a series of related copper(II) complexes, the onset of decomposition was observed at temperatures of 283 °C, 299 °C, and 308 °C, indicating a high thermal stability. mdpi.com

Table 1: Illustrative Thermogravimetric Analysis Data for Copper(II) Complexes

| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|---|

| Complex A | I | 79–192 | 12.0 | Loss of coordinated water molecules |

| II | 192–320 | - | Decomposition of organic ligand | |

| Complex B | I | 193–267 | 39.0 | Loss of amino acid moiety |

| II | 267–363 | 39.0 | Removal of acetophenone moiety | |

| III | >363 | - | Formation of stable metal oxide |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For metal complexes, DSC can provide information on phase transitions and thermodynamic properties. The liquid crystalline behavior of certain cobalt(II) complexes has been investigated using DSC to determine their phase transitions. mdpi.com The technique is a valuable tool for studying the phase behavior of various compounds, allowing for the determination of temperatures and calorimetric values for heats of transition. In general, DSC measurements illustrate the heat flow with rising temperature, providing insights into the thermal events occurring within the material.

Electrochemical Characterization of Metal Complexes

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of metal complexes of this compound. These studies provide information on the oxidation states of the metal center and the influence of the ligand environment on the redox potentials.

Cyclic voltammetry involves measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. The resulting voltammogram provides data on the redox potentials and the reversibility of the electron transfer processes.

For example, the electrochemical behavior of palladium(II) complexes with a related N,N'-Bis(2-aminoethyl)oxamide ligand revealed a two-electron oxidation of the palladium center. researchgate.netnih.govacs.org In another study, the cyclic voltammetry of binuclear copper(II) complexes displayed two distinct redox couples, corresponding to the Cu(II)Cu(II)/Cu(I)Cu(II) and Cu(I)Cu(II)/Cu(I)Cu(I) transitions. researchgate.net

The redox potential of a metal complex is significantly influenced by the nature of the ligand. For copper complexes, it has been observed that the reducing power of the Cu(I) complex increases with the number of nitrogen atoms in the ligand. cmu.edu Aliphatic amines, being more nucleophilic than aromatic amines, tend to better stabilize the Cu(II) species. cmu.edu

Table 2: Representative Cyclic Voltammetry Data for Metal Complexes

| Complex/System | Redox Couple | E1/2 or E0' (V vs. reference electrode) | Solvent/Electrolyte |

|---|---|---|---|

| [Cu2L1] | Cu(II)Cu(II)/Cu(I)Cu(II) | -0.290 | DMF/TBAP |

| [Cu2L2] | Cu(I)Cu(II)/Cu(I)Cu(I) | -0.195 | DMF/TBAP |

| CuCl/bpy | Cu(I)/Cu(II) | +0.035 | Acetonitrile/Bu4NBF4 |

| CuCl/PMDETA | Cu(I)/Cu(II) | -0.275 | Acetonitrile/Bu4NBF4 |

| CuCl/TPMA | Cu(I)/Cu(II) | -0.455 | Acetonitrile/Bu4NBF4 |

Future Research Directions and Emerging Paradigms

Development of Next-Generation Functionalized Polyamine Derivatives

The inherent reactivity of the primary and secondary amine groups in N,N-Bis(2-aminoethyl)-1,3-propanediamine offers a rich platform for chemical modification and the synthesis of next-generation functionalized derivatives. Future research is poised to move beyond simple analogues to create complex, task-specific molecules with tailored properties.

Strategic functionalization of the polyamine backbone can lead to derivatives with enhanced efficacy for a variety of applications. For instance, modification of polyamine structures has been shown to be a viable strategy in the development of therapeutic agents. The incorporation of polyamine-like structures into drug molecules can enhance their cellular uptake and increase their affinity for biological targets such as DNA. This approach is being explored for the design of novel antitumor and antiparasitic agents.

Furthermore, the ability to introduce specific functional groups onto the this compound scaffold opens avenues for its use in catalysis and chemical synthesis. Derivatives can be designed to act as highly efficient chelating agents for specific metal ions, forming stable complexes with applications in areas ranging from environmental remediation to industrial catalysis. The synthesis of chiral derivatives, for example, could lead to new catalysts for asymmetric synthesis, a critical process in the production of fine chemicals and pharmaceuticals.

Integration with Advanced Materials and Nanotechnology

The integration of this compound and its derivatives into advanced materials and nanotechnological platforms represents a significant and rapidly evolving area of research. The compound's multiple binding sites make it an excellent candidate for surface functionalization of nanomaterials, thereby imparting new properties and functionalities.

In the realm of materials science, this polyamine serves as a versatile monomer for the creation of novel polymers and resins. guidechem.com Its bifunctional nature allows for the formation of cross-linked networks, leading to materials with enhanced thermal stability and mechanical strength. Future work will likely focus on the development of "smart" polymers that respond to external stimuli, with potential applications in sensors, drug delivery systems, and self-healing materials.

In nanotechnology, this compound can be used to modify the surface of nanoparticles, quantum dots, and other nanoscale objects. This surface functionalization can improve their dispersibility in various media, provide sites for further conjugation with biomolecules or therapeutic agents, and enhance their targeting capabilities in biological systems. For example, coating magnetic nanoparticles with polyamine derivatives could lead to more effective contrast agents for magnetic resonance imaging (MRI) or vehicles for targeted drug delivery.

In-depth Mechanistic Studies of Catalytic and Biological Processes

A deeper understanding of the mechanisms through which this compound and its derivatives participate in catalytic and biological processes is crucial for their rational design and optimization. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these complex mechanisms at the molecular level.

In catalysis, detailed kinetic and spectroscopic studies of metal complexes involving this polyamine as a ligand will provide insights into reaction pathways and the nature of catalytic intermediates. For example, electrochemical studies of palladium complexes with related polyamine-like ligands have revealed mechanisms of oxidation and the formation of different metal oxidation states, which is critical for designing efficient catalysts. acs.org Understanding how the ligand's structure influences the electronic and steric properties of the metal center will enable the fine-tuning of catalytic activity and selectivity.

From a biological perspective, in-depth studies are needed to clarify the interactions of functionalized this compound derivatives with their cellular targets. nih.govjohnshopkins.edu Research has indicated that this compound can act as a high-affinity Cu(II) chelator and may inhibit certain enzymes through cellular copper deficiency. sigmaaldrich.com Future investigations will likely employ a range of biochemical and molecular biology techniques to identify specific molecular targets and unravel the downstream cellular effects. Computational methods, such as Density Functional Theory (DFT) calculations, have been used to investigate the geometry and electronic structure of metal complexes with similar polyamine ligands, providing valuable information that complements experimental findings. researchgate.net

Leveraging Machine Learning and Artificial Intelligence for Predictive Design

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of molecular design, and polyamines such as this compound are prime candidates for these in silico approaches. By analyzing vast datasets of chemical structures and their corresponding properties, ML models can identify complex structure-activity relationships and predict the characteristics of novel, un-synthesized molecules.

In the context of therapeutic agent design, ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new polyamine derivatives. bioengineer.org This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for N,N-Bis(2-aminoethyl)-1,3-propanediamine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via condensation reactions between ethylenediamine derivatives and 1,3-propanediamine. A common approach involves reacting This compound with fatty acid methyl esters under controlled conditions (e.g., 0.1 mol substrate, 0.22 mol ester in methanol, 24-hour stirring at room temperature) . Optimization includes:

- Molar Ratios: Excess amine ensures complete ester conversion.

- Purification: Silica gel chromatography with gradient elution (ethyl acetate to methanol) improves yield (e.g., 71% yield reported) .

- Catalysis: Triethylamine is often used to neutralize byproducts and enhance reaction efficiency .

Basic: How is this compound characterized spectroscopically, and what are critical spectral markers?

Methodological Answer:

Key techniques include:

- NMR: Protons on the ethylenediamine moieties resonate at δ 2.5–3.0 ppm (CH₂-NH₂), while methylene groups in the propane backbone appear at δ 1.5–2.0 ppm .

- Mass Spectrometry: Molecular ion peaks at m/z 164.29 (C₇H₂₄N₄⁺) confirm the molecular weight .

- FT-IR: N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) are diagnostic .

Advanced: How does this compound compare to other polyamines in host-guest complexation studies?

Methodological Answer:

The compound exhibits moderate binding affinity in host-guest systems. For example:

- Stability Constants: Log K values for 1:2 (host:guest) complexes are 3.7 ± 0.2 , lower than spermidine (~4.0) but higher than putrescine (~2.0) .

- Cooperative Binding: Unlike spermidine, it lacks cooperativity due to separated binding sites in bis-acridino crown ether hosts .

- Experimental Design: Titration calorimetry (ITC) or UV-Vis titration under controlled pH (7–9) is recommended to quantify binding .

Advanced: What challenges arise in using this compound for synthesizing acid-degradable polymers, and how are they addressed?

Methodological Answer:

In PEG-PAK polymer synthesis, challenges include:

- Amine Protection: Selective trifluoroacetylation of primary amines (using ethyl trifluoroacetate) prevents crosslinking .

- Degradation Kinetics: Acid-labile ketal linkages require pH-sensitive characterization (e.g., DLS for particle size changes at pH 5.0) .

- Yield Optimization: Multi-step purification (e.g., dialysis, lyophilization) ensures monodisperse polymers .

Advanced: How can researchers resolve contradictions in stability constant data for metal complexes involving this compound?

Methodological Answer:

Discrepancies in log K values may stem from:

- pH Effects: Protonation states of amines alter binding capacity. Maintain pH > 9 for fully deprotonated ligands .

- Ionic Strength: Use constant ionic media (e.g., 0.1 M KCl) to minimize activity coefficient variations .

- Technique Selection: Compare ITC (thermodynamic) vs. fluorescence titration (kinetic) data to identify systematic errors .

Basic: What are the compound’s applications in surfactant chemistry, and how is performance evaluated?

Methodological Answer:

As a precursor for gemini surfactants , its performance is assessed via:

- Critical Micelle Concentration (CMC): Measured by surface tension plots (e.g., ~0.1 mM for n-3-n-OA surfactants) .

- pH-Responsiveness: Dynamic light scattering (DLS) reveals micelle size changes (e.g., 50 nm to 200 nm upon protonation) .

- Foam Stability: ASTM D1173-07 evaluates foam height retention over time .

Advanced: What precautions are critical when handling this compound to avoid interference in sensitive biological assays?

Methodological Answer:

- Purity Checks: HPLC (≥97% purity) ensures absence of cytotoxic byproducts (e.g., unreacted ethylenediamine) .

- Storage: Argon-atmosphere vials at –20°C prevent oxidation and amine degradation .

- Cross-Contamination: Use separate glassware for polyamine work to avoid metal ion interference in cell cultures .

Advanced: How is this compound utilized in gene transfection systems, and what metrics validate efficacy?

Methodological Answer:

In acid-degradable PEG-PAK micelles :

- Transfection Efficiency: Luciferase reporter assays quantify gene expression (e.g., 2-fold enhancement over PEI controls) .

- Cytotoxicity: MTT assays compare viability (e.g., >90% viability at 100 µg/mL) .

- Endosomal Escape: Confocal microscopy tracks pH-triggered micelle disassembly (e.g., FITC-labeled polymers) .

Basic: What analytical methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV: C18 column, mobile phase (acetonitrile/0.1% TFA), detection at 210 nm .

- Derivatization: Pre-column labeling with fluorescamine enhances sensitivity (LOD ~0.1 µM) .

- LC-MS/MS: MRM transitions (m/z 164 → 147) ensure specificity in biological matrices .

Advanced: What computational tools predict the compound’s behavior in supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD): AMBER force fields simulate host-guest dynamics (e.g., binding free energy calculations) .

- DFT Calculations: B3LYP/6-31G* optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) .

- Coordination Modeling: Software like Avogadro predicts metal-ligand bond angles and stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.